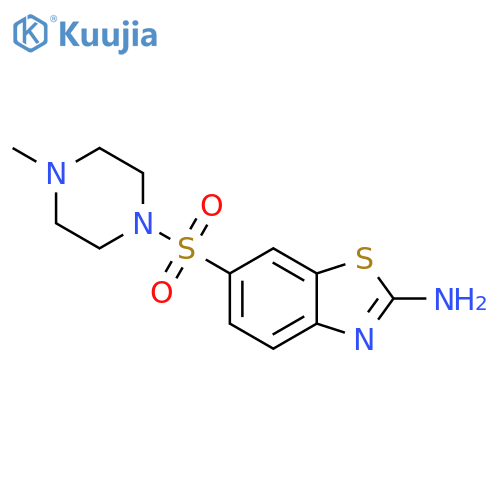Cas no 887202-32-6 (6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine)

887202-32-6 structure
商品名:6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine
CAS番号:887202-32-6
MF:C12H16N4O2S2
メガワット:312.411039352417
CID:4718559
6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- CN1CCN(CC1)S(=O)(=O)c1ccc2c(c1)sc(n2)N
- SBB038230
- 6-[(4-methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine
- 6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine
- 6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine
-
- インチ: 1S/C12H16N4O2S2/c1-15-4-6-16(7-5-15)20(17,18)9-2-3-10-11(8-9)19-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14)
- InChIKey: FPVYYUGSNRVLRF-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C2C(=C1)SC(N)=N2)(N1CCN(C)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 445
- トポロジー分子極性表面積: 116
6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336004-100mg |
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine |
887202-32-6 | 95%+ | 100mg |
$*** | 2023-05-29 | |
| Life Chemicals | F1981-0005-0.25g |
6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine |
887202-32-6 | 95%+ | 0.25g |
$480.0 | 2023-09-06 | |
| Life Chemicals | F1981-0005-2.5g |
6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine |
887202-32-6 | 95%+ | 2.5g |
$1641.0 | 2023-09-06 | |
| Life Chemicals | F1981-0005-5g |
6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine |
887202-32-6 | 95%+ | 5g |
$2469.0 | 2023-09-06 | |
| Chemenu | CM336004-50mg |
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine |
887202-32-6 | 95%+ | 50mg |
$*** | 2023-05-29 | |
| Life Chemicals | F1981-0005-10g |
6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine |
887202-32-6 | 95%+ | 10g |
$3455.0 | 2023-09-06 | |
| Life Chemicals | F1981-0005-1g |
6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine |
887202-32-6 | 95%+ | 1g |
$753.0 | 2023-09-06 | |
| Life Chemicals | F1981-0005-0.5g |
6-[(4-methylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine |
887202-32-6 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141234-50mg |
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine |
887202-32-6 | 97% | 50mg |
¥1890 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141234-100mg |
6-((4-Methylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2-amine |
887202-32-6 | 97% | 100mg |
¥2730 | 2023-04-13 |
6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
887202-32-6 (6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
